![molecular formula C18H23NO2 B1623292 (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 3990-01-0](/img/structure/B1623292.png)
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a potent semi-synthetic opioid, known chemically as 3-Methoxy-17-methyl-4,5α-epoxymorphinan. It is the penultimate intermediate in the manufacture of desomorphine from codeine. This compound is a potent analgesic, being as effective as morphine. It is partially metabolized into desomorphine, among other metabolites, after parenteral and oral administration .
准备方法
Synthetic Routes and Reaction Conditions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized from codeine through a series of chemical reactions. The process involves the hydrogenation of codeine to dihydrocodeine, followed by the removal of the hydroxyl group to form desocodeine. The reaction conditions typically involve the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of desocodeine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desomorphine.
Reduction: The compound can be reduced to form dihydrodesocodeine.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products:
Oxidation: Desomorphine
Reduction: Dihydrodesocodeine
Substitution: Various substituted desocodeine derivatives.
科学研究应用
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other opioids and analgesics.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential use in treating severe pain.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is partially metabolized into desomorphine, which also contributes to its analgesic effects .
相似化合物的比较
Codeine: A naturally occurring opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Desomorphine: A synthetic opioid derived from desocodeine, known for its rapid onset and short duration of action.
Comparison: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is unique in its intermediate role in the synthesis of desomorphine from codeine. Unlike codeine, which is naturally occurring, desocodeine is semi-synthetic. Compared to morphine, desocodeine has similar analgesic potency but differs in its metabolic pathway and intermediate role. Desomorphine, derived from desocodeine, is more potent than morphine but has a higher potential for abuse .
属性
CAS 编号 |
3990-01-0 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H23NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h6-7,12-13,15H,3-5,8-10H2,1-2H3/t12-,13+,15-,18+/m0/s1 |
InChI 键 |
ZJWPQUSUXBOTPF-SCGCMHLBSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3CCC4 |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


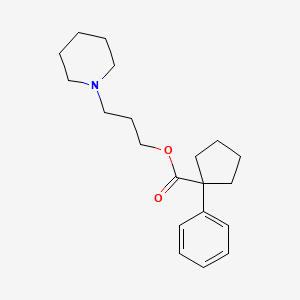

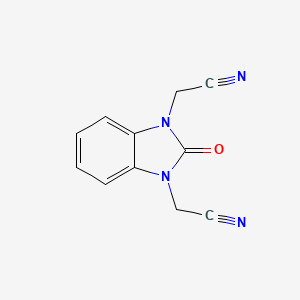

![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)
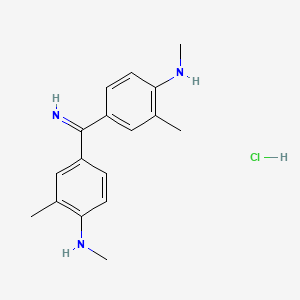

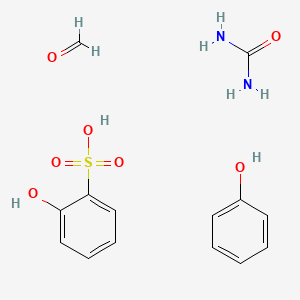
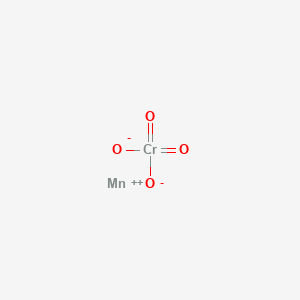
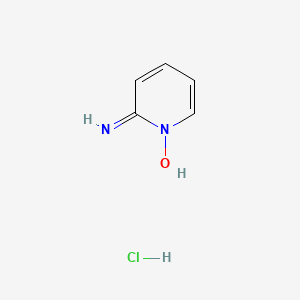
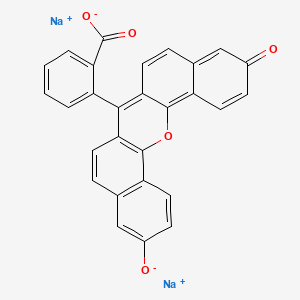
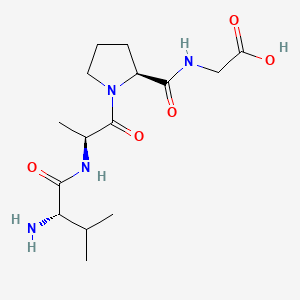

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)
